2-Butene, 2-methoxy-

Description

The exact mass of the compound 2-Methoxybut-2-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butene, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6380-95-6 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(E)-2-methoxybut-2-ene |

InChI |

InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+ |

InChI Key |

JWBPCSXRWORRAI-SNAWJCMRSA-N |

SMILES |

CC=C(C)OC |

Isomeric SMILES |

C/C=C(\C)/OC |

Canonical SMILES |

CC=C(C)OC |

Pictograms |

Flammable; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of 2-Methoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-methoxy-2-butene (IUPAC name: 2-methoxybut-2-ene). An enol ether of significant interest in organic synthesis, this document consolidates its chemical and physical properties, spectroscopic data, and key chemical transformations. Detailed experimental protocols for representative reactions and a visualization of its acid-catalyzed hydrolysis mechanism are included to support advanced research and development applications.

Chemical Structure and Properties

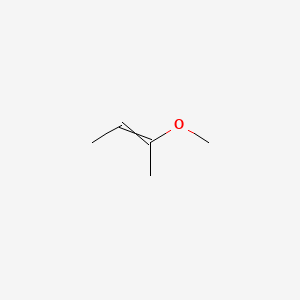

2-Methoxy-2-butene is an unsaturated ether with the molecular formula C₅H₁₀O.[1] Its structure consists of a four-carbon butene backbone with a methoxy group (-OCH₃) attached to the second carbon atom, which is also part of the carbon-carbon double bond.

Molecular Identifiers

For unambiguous identification, the following molecular identifiers are provided:

| Identifier | Value |

| IUPAC Name | 2-methoxybut-2-ene |

| Molecular Formula | C₅H₁₀O[1] |

| CAS Number | 6380-95-6 (for mixture of isomers)[1] |

| 25125-84-2 (for (E)-isomer) | |

| 25125-85-3 (for (Z)-isomer) | |

| InChI | InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1] |

| SMILES | CC=C(C)OC |

Physicochemical Properties

The key physical and chemical properties of 2-methoxy-2-butene are summarized below. These properties are crucial for its handling, purification, and use in chemical synthesis.

| Property | Value |

| Molecular Weight | 86.13 g/mol |

| Density | 0.777 g/cm³ (predicted) |

| Boiling Point | 67.0 °C at 760 mmHg (predicted) |

| Vapor Pressure | 160 mmHg at 25°C |

| XLogP3 | 1.4 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 86.073164938 Da |

Stereochemistry

Due to the restricted rotation around the C=C double bond and the presence of two different substituents on each of the double-bonded carbons, 2-methoxy-2-butene exists as two geometric isomers: (E)-2-methoxy-2-butene (trans) and (Z)-2-methoxy-2-butene (cis).[1] The specific stereoisomer can significantly influence the stereochemical outcome of its reactions, such as in asymmetric hydroboration.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of 2-methoxy-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR spectroscopy provides distinct signals for the different hydrogen environments in the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.2 – 3.4 | Singlet |

| Olefinic (=CH-) | 5.0 – 5.5 | Singlet |

| Methyl (CH₃-C=) | ~1.6 | Singlet |

| Methyl (CH₃-CH=) | ~1.7 | Doublet |

¹³C NMR: Based on typical chemical shifts for enol ethers and substituted alkenes, the following are the estimated ¹³C NMR chemical shifts for 2-methoxy-2-butene.

| Carbon Type | Estimated Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | 55 - 60 |

| Quaternary Olefinic (C-O) | 145 - 155 |

| Tertiary Olefinic (=CH) | 95 - 105 |

| Methyl (CH₃-C=) | 15 - 20 |

| Methyl (CH₃-CH=) | 10 - 15 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

| Ion Type | m/z | Description/Origin |

| Molecular Ion [M]⁺ | 86 | C₅H₁₀O |

| Fragment Ion | 71 | [M - CH₃]⁺ (Loss of a methyl radical) |

| Fragment Ion | 55 | [M - OCH₃]⁺ (Loss of a methoxy radical) |

Chemical Reactivity and Key Reactions

The reactivity of 2-methoxy-2-butene is dominated by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers. The methoxy group, being an electron-donating group, activates the double bond towards electrophilic attack and governs the regioselectivity of addition reactions.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 2-methoxy-2-butene readily undergoes hydrolysis to yield butan-2-one and methanol. The reaction proceeds via a resonance-stabilized carbocation intermediate.

-

Catalytic Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) to form 2-methoxybutane.

-

Asymmetric Hydroboration: Reaction with a chiral borane, followed by oxidation, can produce chiral 3-methoxy-2-butanols with high enantiomeric excess, demonstrating the utility of this compound in stereoselective synthesis.

-

Cycloaddition Reactions: As an electron-rich alkene, it can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles to form cyclic compounds.

Experimental Protocols

This section provides a representative experimental protocol for the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Acid-Catalyzed Hydrolysis of 2-Methoxy-2-butene to Butan-2-one

Objective: To demonstrate the hydrolysis of an enol ether to its corresponding ketone.

Materials:

-

2-methoxy-2-butene (1.0 g, 11.6 mmol)

-

Deionized water (20 mL)

-

Concentrated sulfuric acid (H₂SO₄, 0.2 mL)

-

Diethyl ether (3 x 15 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel (100 mL)

-

Rotary evaporator

Procedure:

-

A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.

-

While stirring, slowly add concentrated sulfuric acid (0.2 mL) to the water. Caution: This process is exothermic.

-

To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).

-

Attach a condenser to the flask and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by a final wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield butan-2-one.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

Visualization of a Key Chemical Pathway

The mechanism of the acid-catalyzed hydrolysis of 2-methoxy-2-butene provides a clear example of electrophilic addition to an enol ether. The process involves protonation of the double bond to form a resonance-stabilized carbocation, followed by nucleophilic attack by water and subsequent deprotonation.

Caption: Mechanism of the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

References

2-methoxy-2-butene CAS number and properties

An In-depth Technical Guide to 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an unsaturated ether, is a chemical compound of interest in various research and industrial applications. Its unique structure, featuring a double bond and a methoxy group, imparts specific reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 2-methoxy-2-butene are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| CAS Number | 6380-95-6[1][2][3] |

| IUPAC Name | 2-methoxybut-2-ene[1][3] |

| Molecular Formula | C₅H₁₀O[1][2][3] |

| Molecular Weight | 86.13 g/mol [1][4] |

| Synonyms | 2-Butene, 2-methoxy-; methyl sec-butenyl ether[1][5] |

| InChI Key | JWBPCSXRWORRAI-UHFFFAOYSA-N[1] |

| Stereoisomers | (E)-2-methoxybut-2-ene (CAS: 25125-84-2), (Z)-2-methoxybut-2-ene (CAS: 25125-85-3)[6][7] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 67°C at 760 mmHg[6][8] |

| Density | 0.777 g/cm³[6][8] |

| Vapor Pressure | 160 mmHg at 25°C[8] |

| Octanol/Water Partition Coefficient (logP) | 1.4 - 1.56[4][7][8] |

| Solubility | Insoluble in water.[9] |

Safety and Hazard Information

2-Methoxy-2-butene is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following data.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 2[5] |

| Serious Eye Damage/Eye Irritation | 2[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation)[3] |

| Reproductive Toxicity | 2[3][5] |

| Hazardous to the Aquatic Environment (Long-term) | 3[5] |

Hazard Statements (H-Statements):

-

H361: Suspected of damaging fertility or the unborn child.[3][5]

-

H412: Harmful to aquatic life with long lasting effects.[3][5]

Precautionary Statements (P-Statements):

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection).[5]

-

Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[5]

-

Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[5][10]

Caption: GHS Safety Workflow for 2-Methoxy-2-butene.

Reactivity and Applications

The reactivity of 2-methoxy-2-butene is primarily dictated by its carbon-carbon double bond and the electron-donating methoxy group.

-

Electrophilic Addition: The double bond is electron-rich, making it susceptible to attack by electrophiles. The methoxy group's oxygen atom can stabilize the resulting carbocation intermediate through resonance, influencing the regioselectivity of the reaction.[11]

-

Cycloaddition Reactions: 2-Methoxy-2-butene can participate in cycloaddition reactions with other unsaturated molecules to form cyclic compounds.[11]

-

Radical Scavenging: It has been used as a free radical scavenger in solvents like trichloromethane and dichloromethane.[12]

-

Synthetic Intermediate: This compound serves as a precursor in various organic syntheses. For instance, asymmetric hydroboration-oxidation of its (E)- and (Z)-isomers can produce chiral 3-methoxy-2-butanols with high enantiomeric excess.[11]

Experimental Protocols and Data

Detailed experimental protocols for the synthesis or specific reactions of 2-methoxy-2-butene are beyond the scope of this guide. Researchers should consult specialized chemical literature, such as peer-reviewed journals and patents, for validated methodologies.

Spectroscopic data is essential for structure confirmation. Key expected NMR signals are:

-

¹H NMR: The methoxy protons (-OCH₃) typically appear as a singlet around δ 3.2–3.4 ppm.[11]

-

¹³C NMR: Distinct signals are expected for the methoxy carbon, the olefinic carbons, and the methyl carbons, providing a clear fingerprint of the carbon skeleton.[11]

The logical workflow for handling a chemical spill is outlined in the diagram below, emphasizing the sequence of actions from initial assessment to final decontamination.

Caption: Chemical Spill Response Workflow.

References

- 1. 2-methoxybut-2-ene [webbook.nist.gov]

- 2. 2-methoxybut-2-ene [webbook.nist.gov]

- 3. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxybut-2-ene | C5H10O | CID 5463064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. (E)-2-methoxybut-2-ene | CAS#:25125-84-2 | Chemsrc [chemsrc.com]

- 7. 2-Butene, 2-methoxy-, (Z)-|lookchem [lookchem.com]

- 8. 2-Methoxybut-2-ene|lookchem [lookchem.com]

- 9. 2-METHYL-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. 2-Butene, 2-methoxy- | 6380-95-6 | Benchchem [benchchem.com]

- 12. 2-Methyl-2-butene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxy-2-butene, a valuable enol ether in organic synthesis. The document details several synthetic strategies, including acid-catalyzed reactions, alkoxymercuration-demercuration, and elimination reactions. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Acid-Catalyzed Synthesis

The acid-catalyzed reaction of methanol with either 2-methyl-2-butanol or 2-butene represents a direct and common method for the synthesis of 2-methoxy-2-butene.

From 2-Methyl-2-Butanol and Methanol (One-Pot Reaction)

This method involves the in-situ formation of 2-butene from the dehydration of 2-methyl-2-butanol, which then reacts with methanol to form the desired ether.

Experimental Protocol:

A mixture of 2-methyl-2-butanol and an excess of methanol (e.g., a 3:1 molar ratio of methanol to alcohol) is treated with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a sulfonic acid resin.[1] The reaction is typically heated to a temperature between 60-80°C and monitored by gas chromatography (GC) until the starting material is consumed.[1] Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2-methoxy-2-butene.

From 2-Butene and Methanol

This approach involves the direct acid-catalyzed addition of methanol to 2-butene.

Experimental Protocol:

2-Butene is bubbled through a solution of methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin) at a controlled temperature, typically in the range of 60-80°C.[1] The reaction progress is monitored by GC. After the reaction is complete, the mixture is worked up as described in the previous section, followed by purification via fractional distillation.

Quantitative Data for Acid-Catalyzed Synthesis:

| Parameter | Value | Reference |

| Recommended Temperature | 60–80°C | [1] |

| Catalyst | Sulfonic acid resins or H₂SO₄ | [1] |

| Recommended Molar Ratio | 3:1 (Methanol:Olefin) | [1] |

Alkoxymercuration-Demercuration of 2-Butene

This two-step method provides a reliable synthesis of 2-methoxy-2-butene following Markovnikov's rule of addition, which avoids carbocation rearrangements that can occur in acid-catalyzed methods.

Experimental Protocol:

Step 1: Alkoxymercuration To a stirred suspension of mercuric acetate (Hg(OAc)₂) in methanol, 2-butene is added at room temperature. The reaction is typically complete within a short period.

Step 2: Demercuration A solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide is added to the reaction mixture from the first step. This reduction step removes the mercury species. The resulting mixture is then worked up by separating the organic layer, washing it with water, drying it over an anhydrous salt, and removing the solvent. The final product, 2-methoxy-2-butene, is purified by distillation.

Dehydrohalogenation of 2-Bromo-3-methoxybutane

An elimination reaction of a suitable haloether can also yield 2-methoxy-2-butene.

Experimental Protocol:

2-Bromo-3-methoxybutane is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in a suitable aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or gently heated to drive the elimination. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification of the crude product is achieved by distillation.

Synthesis Pathways Overview

Caption: Overview of major synthesis pathways for 2-methoxy-2-butene.

Spectroscopic Data for 2-Methoxy-2-butene

The structural confirmation of synthesized 2-methoxy-2-butene is typically achieved through a combination of spectroscopic methods.

| Spectroscopic Technique | Characteristic Data | Reference |

| ¹H NMR | Singlet for methoxy (-OCH₃) protons at δ 3.2–3.4 ppm; Singlet for the olefinic proton at δ 5.0–5.5 ppm. | [1] |

| ¹³C NMR | Predicted shifts: Alkene carbons (~100-140 ppm), Methoxy carbon (~55 ppm), Alkyl carbons (~10-30 ppm). | |

| IR Spectroscopy | C-O-C stretching at 1100–1250 cm⁻¹; C=C stretching at 1640–1680 cm⁻¹. | [1] |

| Mass Spectrometry | Molecular ion [M⁺] at m/z 86. | [2] |

Experimental Workflow: Acid-Catalyzed Synthesis from 2-Methyl-2-Butanol

Caption: Experimental workflow for the acid-catalyzed synthesis of 2-methoxy-2-butene.

References

Physical and chemical properties of 2-methoxy-2-butene

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an enol ether, is a valuable reagent and intermediate in organic synthesis.[1] Its unique electronic structure, arising from the interplay between the electron-donating methoxy group and the carbon-carbon double bond, dictates its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of 2-methoxy-2-butene, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-methoxy-2-butene are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 86.13 g/mol | [2][3][4][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet odor | [1] |

| Boiling Point | 67 - 94.5 °C at 760 mmHg | [1][2][7][8] |

| Melting Point | -117.8 °C (155.35 K) | [5][9] |

| Density | 0.777 g/cm³ | [1][2][8] |

| Refractive Index (n²⁰/D) | 1.399 | [1][8] |

| Vapor Pressure | 160 mmHg at 25°C | [8][10] |

| Solubility | Miscible with alcohol and ether; slightly soluble or immiscible in water. | [11] |

| LogP (Octanol/Water) | 1.556 | [2][9] |

| CAS Number | 6380-95-6 | [1][3][4][5] |

Note on Boiling Point: Reported boiling points show variability, with earlier studies reporting values of 88–92°C, likely due to impurities.[7] More recent data for purified samples suggest a boiling point of around 94.5 ± 0.5°C, while other sources report values as low as 67°C.[1][7] This highlights the importance of sample purity in determining physical constants.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methoxy-2-butene.

| Spectroscopic Method | Characteristic Signals |

| ¹H NMR | The methoxy protons (-OCH₃) typically appear as a singlet between δ 3.2–3.4 ppm. The olefinic proton (=CH-) resonates as a singlet in the range of δ 5.0–5.5 ppm.[7] |

| IR Spectroscopy | A characteristic C=C absorption is observed in the region of 1640–1680 cm⁻¹. The C-O-C stretch of the ether group is found between 1100–1250 cm⁻¹.[7] |

| Mass Spectrometry (MS) | The molecular ion peak [M⁺] is expected at m/z = 86, corresponding to the molecular weight of C₅H₁₀O.[7] Fragmentation patterns can help distinguish it from structural isomers.[7] |

Chemical Reactivity and Mechanisms

The reactivity of 2-methoxy-2-butene is dominated by the high electron density of the double bond, which is enhanced by the resonance effect of the adjacent methoxy group.[7] This makes the molecule highly susceptible to electrophilic attack.

Acid-Catalyzed Transformations

Enol ethers like 2-methoxy-2-butene are sensitive to acidic conditions.[7] Acid-catalyzed hydration or hydrolysis proceeds via protonation of the double bond, which is the rate-determining step.[7] This generates a resonance-stabilized carbocation intermediate that is then attacked by a nucleophile like water.[7] The methoxy group's ability to donate electron density via resonance plays a critical role in stabilizing this carbocation.[7]

Caption: Acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Electrophilic Addition

The electron-donating methoxy group directs incoming electrophiles to the C3 carbon, leading to the formation of a more stable carbocation at the C2 position.[7] This regioselectivity is a key feature of its reactivity profile.[7]

Reduction (Catalytic Hydrogenation)

The carbon-carbon double bond can be reduced to a single bond to form 2-methoxybutane.[7][12] This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).[7]

Cycloaddition Reactions

2-Methoxy-2-butene can participate in cycloaddition reactions, reacting with other unsaturated molecules to form cyclic compounds.[7]

Ozonolysis

Reaction with ozone (O₃) leads to the cleavage of the double bond. This process forms a primary ozonide which can then decompose via different pathways to yield carbonyl compounds like acetone and acetaldehyde.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydration

This protocol describes a representative method for the hydrolysis of 2-methoxy-2-butene to yield acetone and methanol.

-

Reaction Setup: A round-bottom flask is charged with 2-methoxy-2-butene and a suitable solvent (e.g., tetrahydrofuran, THF). The flask is equipped with a magnetic stirrer and placed in a water bath to maintain a constant temperature.

-

Initiation: A catalytic amount of a dilute aqueous acid (e.g., 0.1 M HCl) is added dropwise to the stirring solution.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.

-

Purification: The products (acetone and methanol) can be separated and purified by fractional distillation if required.

Protocol 2: Spectroscopic Characterization Workflow

This workflow outlines the steps for confirming the identity and purity of a 2-methoxy-2-butene sample.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Butene, 2-methoxy-, (Z)-|lookchem [lookchem.com]

- 3. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methoxybut-2-ene [webbook.nist.gov]

- 5. 2-methoxybut-2-ene [webbook.nist.gov]

- 6. 2-Methoxybut-2-ene | C5H10O | CID 5463064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (E)-2-methoxybut-2-ene | CAS#:25125-84-2 | Chemsrc [chemsrc.com]

- 9. 2-methoxybut-2-ene (CAS 6380-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Methoxybut-2-ene|lookchem [lookchem.com]

- 11. 2-Methyl-2-butene | 513-35-9 [chemicalbook.com]

- 12. Butane, 2-methoxy- [webbook.nist.gov]

The Methoxy Group as an Electron-Donating Moiety in Alkenes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy group (–OCH₃) to an alkene backbone is a fundamental and strategic modification in organic chemistry and medicinal chemistry. Its nuanced electronic effects can profoundly influence the reactivity, stability, and biological activity of the molecule. This technical guide provides a comprehensive overview of the electron-donating properties of the methoxy group in alkenes, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Concepts: The Duality of the Methoxy Group's Electronic Effects

The influence of the methoxy group on an alkene is a classic example of the interplay between two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the adjacent carbon atom through the sigma (σ) bond framework. This is an electron-withdrawing effect.[1]

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the alkene. This donation of electron density through resonance is a powerful electron-donating effect.[1][2]

In the context of an alkene, the resonance effect of the methoxy group is generally more dominant than its inductive effect, leading to an overall electron-donating character.[3] This increased electron density in the double bond has significant consequences for the alkene's reactivity, particularly in reactions with electrophiles.

References

- 1. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 2-Methoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrophilic addition mechanisms for 2-methoxy-2-butene. The unique reactivity of this enol ether, governed by the interplay between its electron-rich double bond and the electron-donating methoxy group, makes it a valuable substrate in organic synthesis. This document details the key mechanistic pathways, regiochemical and stereochemical outcomes, and provides a foundation for understanding its application in complex molecule synthesis.

Introduction to the Reactivity of 2-Methoxy-2-butene

2-Methoxy-2-butene is an enol ether, a class of compounds characterized by a C=C double bond directly attached to an oxygen atom. The methoxy group significantly influences the reactivity of the alkene. Its electron-donating nature, through resonance, increases the electron density of the π-system, making the double bond highly nucleophilic and thus particularly susceptible to attack by electrophiles.[1] This activation also dictates the regioselectivity of addition reactions, leading to the preferential formation of a carbocation intermediate stabilized by the adjacent oxygen atom.[1]

Core Electrophilic Addition Mechanisms

The following sections detail the primary electrophilic addition reactions of 2-methoxy-2-butene.

Addition of Hydrogen Halides (H-X)

The reaction of 2-methoxy-2-butene with hydrogen halides (e.g., HBr, HCl) proceeds via a classic electrophilic addition mechanism.[2][3] The reaction is initiated by the attack of the electron-rich double bond on the electrophilic proton of the hydrogen halide.

Mechanism:

-

Protonation and Carbocation Formation: The π-bond of 2-methoxy-2-butene attacks the hydrogen of the H-X molecule. This protonation occurs at the C3 carbon, leading to the formation of a tertiary carbocation at the C2 position. This regioselectivity is governed by Markovnikov's rule, which dictates that the proton adds to the carbon with more hydrogen atoms, resulting in the more stable carbocation.[4][5][6] The resulting carbocation is significantly stabilized by resonance with the lone pairs of the adjacent oxygen atom.[1]

-

Nucleophilic Attack: The halide ion (X⁻), acting as a nucleophile, then attacks the electrophilic carbocation, forming the final addition product.[2]

Regiochemistry: The addition of H-X to 2-methoxy-2-butene is highly regioselective, following Markovnikov's rule. The hydrogen atom adds to the C3 carbon, and the halogen atom adds to the C2 carbon.[1]

Stereochemistry: The intermediate carbocation is planar, so the halide ion can attack from either face. If the starting alkene is achiral and the reaction does not generate a new stereocenter, the product will be achiral. If a new stereocenter is formed, a racemic mixture of enantiomers is expected.[7][8]

Reaction Pathway for the Addition of H-X

References

- 1. 2-Butene, 2-methoxy- | 6380-95-6 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. 8.5. Reaction: Addition of H-X – Introduction to Organic Chemistry [saskoer.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 2-Methoxy-2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-butene is a valuable reagent and intermediate in organic synthesis. As a vinyl ether, its stability is a critical consideration for its effective use and safe handling. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-methoxy-2-butene. It covers potential degradation pathways, including hydrolysis and peroxide formation, and offers best practices for storage to ensure its quality and safety. This document also outlines a general experimental protocol for stability testing.

Chemical Properties and Hazards

2-Methoxy-2-butene (also known as methyl sec-butenyl ether) is a highly flammable liquid and vapor.[1][2] It is classified as a reproductive toxicity category 2 substance and is harmful to aquatic life with long-lasting effects.[2] Due to its flammability, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

Table 1: General Properties of 2-Methoxy-2-Butene

| Property | Value |

| CAS Number | 6380-95-6 |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol [2] |

| Boiling Point | Not explicitly stated, but related compounds have low boiling points. |

| Appearance | Liquid |

Stability and Degradation Pathways

The primary stability concerns for 2-methoxy-2-butene are its susceptibility to acid-catalyzed hydrolysis and the formation of explosive peroxides upon exposure to air.

Acid-Catalyzed Hydrolysis

Vinyl ethers are readily hydrolyzed under acidic conditions to form a ketone (in this case, 2-butanone) and an alcohol (methanol). This reaction is initiated by the protonation of the double bond. The presence of even trace amounts of acid can catalyze this degradation, leading to a decrease in the purity of the material over time.

Peroxide Formation

Like other ethers, 2-methoxy-2-butene is prone to the formation of peroxides upon exposure to atmospheric oxygen, especially in the presence of light. These peroxides can be shock-sensitive and pose a significant explosion hazard, particularly when the material is concentrated by distillation or evaporation. Vinyl ethers are generally classified as Class B peroxide formers, meaning they form explosive peroxides upon concentration.

dot

Caption: Degradation pathways of 2-methoxy-2-butene.

Recommended Storage Conditions

To maintain the stability and safety of 2-methoxy-2-butene, the following storage conditions are recommended based on safety data sheets and general guidelines for peroxide-forming chemicals.

Table 2: Recommended Storage and Handling of 2-Methoxy-2-Butene

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Some suppliers recommend refrigeration (+2°C to +8°C).[3] | To minimize evaporation and slow down potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended. | To prevent exposure to atmospheric oxygen and moisture, which can lead to peroxide formation and hydrolysis. |

| Light | Store in a light-resistant container and away from direct sunlight. | To prevent photo-initiated peroxide formation. |

| Container | Use a suitable, closed container.[1] Amber glass bottles are often used. | To protect from light and prevent contamination. |

| Inhibitors | Purchase materials containing inhibitors like butylated hydroxytoluene (BHT) when possible. | Inhibitors scavenge free radicals and significantly slow down the rate of peroxide formation. |

| Shelf Life | Unopened containers: Follow manufacturer's expiration date. Opened containers: Test for peroxides after 6 months and discard after 12 months unless peroxide levels are confirmed to be low. | To mitigate the risk of peroxide accumulation to dangerous levels. |

Experimental Protocol for Stability Testing

A comprehensive stability testing protocol for 2-methoxy-2-butene should assess its purity and the formation of key degradation products under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies

| Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve a known amount of 2-methoxy-2-butene in a suitable solvent and treat with a dilute acid (e.g., 0.1 M HCl) at room temperature. Monitor the reaction over time. |

| Base Hydrolysis | Dissolve a known amount of 2-methoxy-2-butene in a suitable solvent and treat with a dilute base (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction over time. |

| Oxidative Degradation | Dissolve a known amount of 2-methoxy-2-butene in a suitable solvent and treat with a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time. |

| Thermal Stress | Store the sample at an elevated temperature (e.g., 40°C or 60°C) and monitor for degradation at specified time points. |

| Photostability | Expose the sample to controlled light conditions (e.g., ICH option 2) and monitor for degradation. |

Analytical Methodology

A stability-indicating analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify 2-methoxy-2-butene and its potential degradation products.

-

GC-FID (Flame Ionization Detector): Suitable for separating and quantifying the volatile parent compound and degradation products like 2-butanone and methanol.

-

HPLC-UV/MS: Can be used to detect less volatile degradation products and provides structural information for impurity identification.

Peroxide Testing

Regular testing for peroxides is crucial for safety.

-

Qualitative Test: Peroxide test strips can provide a rapid indication of the presence of peroxides. A color change to blue or purple typically indicates a positive result.

-

Quantitative Test: For a more precise measurement, a quantitative method such as the iodometric titration method can be employed. A peroxide concentration of >100 ppm is generally considered hazardous.[4]

dot

Caption: Workflow for stability testing of 2-methoxy-2-butene.

Conclusion

The stability of 2-methoxy-2-butene is a critical factor that requires careful management in a laboratory or manufacturing setting. By understanding its degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of the material and the safety of their work environment. Adherence to the recommended storage conditions, including protection from air, light, and acidic contaminants, is paramount. Regular monitoring for peroxide formation is a mandatory safety precaution. The provided experimental framework for stability testing can serve as a valuable resource for establishing in-house quality control protocols.

References

An In-depth Technical Guide to the Ozonolysis Degradation Mechanism of 2-Methoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ozonolysis degradation mechanism of 2-methoxy-2-butene, an enol ether. The document details the reaction pathways, experimental protocols for analysis, and quantitative data on reaction products, drawing from established principles of ozone chemistry and studies on analogous compounds.

Core Degradation Mechanism: The Criegee Pathway

The ozonolysis of 2-methoxy-2-butene proceeds through the well-established Criegee mechanism. This reaction involves the electrophilic addition of ozone to the carbon-carbon double bond, leading to the formation of a primary ozonide (molozonide), which is highly unstable. This intermediate rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. These two species can then recombine to form a more stable secondary ozonide (1,2,4-trioxolane) or react with other molecules in the reaction medium.

In the case of 2-methoxy-2-butene, the cleavage of the primary ozonide is expected to yield two sets of carbonyl and Criegee intermediate pairs due to the asymmetry of the enol ether. However, the electron-donating methoxy group directs the cleavage. The carbon atom attached to the methoxy group is more electron-rich, influencing the distribution of the final products. The primary degradation pathways lead to the formation of methyl acetate and acetone.

Quantitative Data

The rate constant for the gas-phase reaction of 2-methoxypropene with ozone has been determined to be approximately 1.18 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. Due to the structural similarity, the rate constant for 2-methoxy-2-butene is expected to be of a similar order of magnitude.

Table 1: Expected Products and Spectroscopic Data

| Product | Chemical Formula | Molar Mass ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| Methyl Acetate | C₃H₆O₂ | 74.08 | 2.05 (s, 3H), 3.67 (s, 3H)[1] | 20.8 (CH₃), 51.6 (OCH₃), 171.0 (C=O) | ~1745 (C=O stretch), ~1240 (C-O stretch)[2] |

| Acetone | C₃H₆O | 58.08 | 2.17 (s, 6H)[3] | 30.6 (CH₃), 206.7 (C=O)[4] | ~1715 (C=O stretch)[5][6][7] |

Experimental Protocols

A detailed experimental protocol for the ozonolysis of 2-methoxy-2-butene for synthetic purposes is not explicitly documented in readily available literature. However, a general procedure can be adapted from standard ozonolysis protocols for alkenes and enol ethers. The following protocol describes a laboratory-scale ozonolysis with a reductive work-up.

3.1. General Ozonolysis Procedure

3.2. Materials and Equipment

-

2-methoxy-2-butene

-

Anhydrous solvent (e.g., dichloromethane or methanol)

-

Ozone generator

-

Gas dispersion tube

-

Three-neck round-bottom flask

-

Dry ice/acetone bath

-

Inert gas supply (Nitrogen or Argon)

-

Reducing agent (e.g., dimethyl sulfide or triphenylphosphine)

-

Standard laboratory glassware

-

Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.

3.3. Step-by-Step Protocol

-

Reaction Setup: A solution of 2-methoxy-2-butene in an appropriate inert solvent is prepared in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone gas from an ozone generator is bubbled through the solution. The reaction is monitored for the appearance of a persistent blue color, indicating the presence of unreacted ozone and the completion of the reaction.

-

Purging: The solution is purged with an inert gas (nitrogen or argon) to remove the excess ozone.

-

Reductive Work-up: A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to the reaction mixture at -78 °C to quench the ozonide and any other peroxidic species.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature.

-

Product Analysis: The resulting mixture is then analyzed by analytical techniques such as GC-MS to identify and quantify the products. Further purification by distillation or chromatography can be performed to isolate the individual products for spectroscopic characterization (NMR, IR).

Signaling Pathways and Logical Relationships

The ozonolysis of 2-methoxy-2-butene follows a clear logical progression of chemical transformations. The initial interaction between the reactants leads to a cycloaddition, followed by a cycloreversion and then a subsequent cycloaddition or other reactions of the highly reactive intermediates. The choice of work-up conditions is critical in determining the final product distribution. A reductive work-up, as described, will yield the corresponding carbonyl compounds, while an oxidative work-up would lead to carboxylic acids and ketones.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. docbrown.info [docbrown.info]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone | Astronomy & Astrophysics (A&A) [aanda.org]

- 7. Acetone – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

Methodological & Application

Application Notes and Protocols: Use of 2-Methoxy-2-Butene in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-methoxy-2-butene as a versatile substrate in key stereoselective synthetic transformations. The protocols outlined below offer starting points for the synthesis of valuable chiral building blocks, which are of significant interest in the fields of medicinal chemistry and natural product synthesis.

Asymmetric Hydroboration-Oxidation

The asymmetric hydroboration-oxidation of the (E)- and (Z)-isomers of 2-methoxy-2-butene provides a reliable method for the synthesis of enantiomerically enriched 3-methoxy-2-butanols. These products are valuable chiral synthons, readily convertible to other important chiral molecules such as 2,3-butanediol. The stereochemical outcome is controlled by the use of the chiral hydroborating agent, (-)-diisopinocampheylborane (Ipc₂BH).

Quantitative Data

| Substrate | Chiral Reagent | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| (E)-2-Methoxy-2-butene | (-)-Diisopinocampheylborane | (-)-(2R,3R)-3-Methoxy-2-butanol | >97% | 65% (overall) | [1] |

| (Z)-2-Methoxy-2-butene | (-)-Diisopinocampheylborane | (+)-(2R,3S)-3-Methoxy-2-butanol | 90% | Not Reported | [1] |

Experimental Protocol: Asymmetric Hydroboration of (E)-2-Methoxy-2-Butene

Materials:

-

(E)-2-Methoxy-2-butene

-

(-)-Diisopinocampheylborane (Ipc₂BH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

-

Magnetic stirrer and stirring bar

-

Cooling bath (e.g., cryostat or dry ice/acetone)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of (-)-diisopinocampheylborane in anhydrous THF is cooled to -25 °C in a suitable reaction vessel equipped with a magnetic stirrer.

-

Addition of Alkene: (E)-2-Methoxy-2-butene is added dropwise to the cooled solution of the chiral hydroborating agent.

-

Reaction: The reaction mixture is stirred at -25 °C for a sufficient time to ensure complete conversion (typically monitored by TLC or GC).

-

Oxidation: The reaction is quenched by the slow, sequential addition of aqueous sodium hydroxide solution, followed by the careful dropwise addition of hydrogen peroxide solution at 0 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (-)-(2R,3R)-3-methoxy-2-butanol.

Reaction Workflow

Caption: Asymmetric hydroboration-oxidation of (E)-2-methoxy-2-butene.

Paternò-Büchi Reaction: Diastereoselective [2+2] Photocycloaddition

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[2] When electron-rich alkenes like 2-methoxy-2-butene are used, the reaction can proceed with high diastereoselectivity.[3][4] The reaction is typically initiated by UV irradiation and can be used to synthesize substituted oxetanes, which are versatile intermediates in organic synthesis.

Expected Quantitative Data

While specific data for 2-methoxy-2-butene with benzaldehyde was not found, high diastereoselectivity is expected based on reactions with similar silyl enol ethers.[3][5]

| Alkene | Carbonyl | Product | Diastereomeric Ratio (d.r.) | Reference |

| 2-Methoxy-2-butene | Benzaldehyde | 2-methoxy-2,3-dimethyl-4-phenyloxetane | High (expected) | General reaction type |

Experimental Protocol: Paternò-Büchi Reaction of 2-Methoxy-2-Butene with Benzaldehyde

Materials:

-

2-Methoxy-2-butene

-

Benzaldehyde (freshly distilled)

-

Anhydrous benzene or acetonitrile

-

UV photoreactor (e.g., with a medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Magnetic stirrer and stirring bar

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: A solution of 2-methoxy-2-butene and benzaldehyde in anhydrous benzene is placed in a quartz reaction vessel equipped with a magnetic stirrer. The solution should be deoxygenated by bubbling with argon or nitrogen for 15-20 minutes.

-

Irradiation: The reaction mixture is irradiated with a UV lamp (λ > 280 nm) at room temperature. The progress of the reaction is monitored by TLC or GC analysis.[5]

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product mixture is purified by flash column chromatography on silica gel to separate the diastereomeric oxetane products.

Reaction Mechanism

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6] Using a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine), alkenes are converted to their corresponding diols with high enantioselectivity. For 2-methoxy-2-butene, this reaction would yield a chiral, protected triol derivative.

Expected Quantitative Data

The Sharpless asymmetric dihydroxylation is known for its high enantioselectivity across a broad range of substrates.

| Substrate | Reagent System | Expected Product | Expected Enantiomeric Excess (e.e.) |

| 2-Methoxy-2-butene | AD-mix-β | (2R,3R)-2-methoxybutane-2,3-diol | High (>90%) |

| 2-Methoxy-2-butene | AD-mix-α | (2S,3S)-2-methoxybutane-2,3-diol | High (>90%) |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Methoxy-2-Butene

Materials:

-

2-Methoxy-2-butene

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, to enhance reaction rate)

-

Sodium sulfite

-

Standard glassware

-

Magnetic stirrer and stirring bar

-

Cooling bath (ice-water)

Procedure:

-

Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0 °C. The commercially available AD-mix is added and stirred until both phases are clear.

-

Addition of Alkene: 2-Methoxy-2-butene is added to the reaction mixture at 0 °C.

-

Reaction: The reaction is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is quenched by the addition of sodium sulfite and stirred for one hour.

-

Work-up: A suitable organic solvent (e.g., ethyl acetate) is added, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude diol is purified by flash column chromatography on silica gel.

Catalytic Cycle

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 3. Paternò-Büchi Reactions of Silyl Enol Ethers and Enamides [organic-chemistry.org]

- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2-Methoxy-2-butene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-butene is a valuable and versatile building block in modern pharmaceutical synthesis. As an electron-rich enol ether, its reactivity is primarily centered around the carbon-carbon double bond, making it an excellent substrate for a variety of chemical transformations. The methoxy group activates the double bond towards electrophilic attack and allows for the introduction of diverse functionalities, rendering it a key component in the construction of complex molecular architectures found in many bioactive compounds.[1]

This document provides detailed application notes on the utility of 2-methoxy-2-butene in pharmaceutical synthesis, focusing on its role in creating chiral intermediates and its application in photochemical reactions to generate key structural motifs. Detailed experimental protocols for representative reactions are also provided.

Key Applications in Pharmaceutical Synthesis

The unique reactivity of 2-methoxy-2-butene makes it suitable for several strategic applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Stereoselective Synthesis of Chiral Building Blocks

The prochiral nature of 2-methoxy-2-butene allows for its use in stereoselective reactions to generate chiral intermediates, which are crucial for the development of enantiomerically pure drugs.[1][2]

-

Asymmetric Hydroboration-Oxidation: The hydroboration of 2-methoxy-2-butene with a chiral borane, followed by oxidation, can produce chiral 3-methoxy-2-butanols with high enantiomeric excess. These chiral alcohols are versatile intermediates that can be further elaborated into more complex molecules.[1]

-

Oxidation to Epoxides and Diols: 2-Methoxy-2-butene can be oxidized to form epoxides and diols.[1] These motifs are common in natural products and pharmaceutical compounds and can serve as handles for further functionalization.

Analogy in Macrolide Antibiotic Synthesis

While direct application in a named drug is not widely documented, the closely related analogue, 2-methoxypropene, serves as a crucial intermediate in the synthesis of Clarithromycin , a broad-spectrum macrolide antibiotic.[3] This highlights the pharmaceutical industry's reliance on simple enol ethers for complex molecule synthesis. The reactivity of 2-methoxy-2-butene is analogous, suggesting its potential in the synthesis of other macrolide antibiotics and complex natural products.

Photochemical [2+2] Cycloaddition: The Paternò–Büchi Reaction

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane ring.[4][5] Oxetanes are four-membered heterocyclic motifs present in a number of biologically active compounds and can serve as important intermediates in drug discovery. 2-Methoxy-2-butene, being an electron-rich alkene, is an excellent substrate for this reaction.[6]

The reaction of a carbonyl compound with 2-methoxy-2-butene leads to the formation of a substituted oxetane, which can then be further transformed. This reaction provides a straightforward method for accessing these structurally unique rings.

Experimental Protocols

The following are detailed protocols for key reactions involving 2-methoxy-2-butene.

Protocol 1: Synthesis of a Chiral Alcohol via Asymmetric Hydroboration-Oxidation

This protocol describes a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene to produce a chiral 3-methoxy-2-butanol. The specific chiral borane used will determine the enantioselectivity.

Reaction Scheme:

Caption: Asymmetric Hydroboration-Oxidation of 2-Methoxy-2-butene.

Materials:

-

2-Methoxy-2-butene

-

(-)-Isopinocampheylborane (IpcBH₂) or other suitable chiral borane

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of the chiral borane (e.g., 1.1 equivalents of (-)-Isopinocampheylborane) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to the appropriate temperature (typically between -25 °C and 0 °C, depending on the specific chiral borane used).

-

2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution of the chiral borane.

-

The reaction mixture is stirred at that temperature for a specified time (typically 2-4 hours) to ensure the complete formation of the trialkylborane intermediate.

-

After the hydroboration is complete, the reaction is carefully quenched by the slow, dropwise addition of water.

-

The oxidation is then carried out by the sequential addition of 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, while maintaining the temperature below 40 °C.

-

The mixture is then stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours to ensure complete oxidation.

-

The reaction mixture is cooled to room temperature, and the aqueous layer is saturated with potassium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 3-methoxy-2-butanol.

Expected Outcome:

The reaction is expected to produce the chiral alcohol with good yield and high enantiomeric excess. The exact values will depend on the specific chiral borane and reaction conditions employed.

| Parameter | Expected Value |

| Yield | 70-90% |

| Enantiomeric Excess (ee) | >90% |

Protocol 2: Paternò–Büchi Reaction for Oxetane Synthesis

This protocol outlines a general procedure for the photochemical [2+2] cycloaddition of a carbonyl compound (e.g., benzaldehyde) with 2-methoxy-2-butene.

Reaction Scheme:

Caption: Paternò–Büchi Reaction of Benzaldehyde and 2-Methoxy-2-butene.

Materials:

-

2-Methoxy-2-butene

-

Benzaldehyde (or other suitable carbonyl compound)

-

Anhydrous benzene or acetonitrile (spectroscopic grade)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Pyrex or quartz reaction vessel (depending on the required wavelength)

-

Standard laboratory glassware

Procedure:

-

A solution of the carbonyl compound (1.0 equivalent) and a slight excess of 2-methoxy-2-butene (1.2-1.5 equivalents) is prepared in the chosen anhydrous solvent in the photochemical reaction vessel. The concentration should be adjusted to ensure efficient light absorption by the carbonyl compound.

-

The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited state and side reactions.

-

The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (e.g., >300 nm for benzaldehyde using a Pyrex filter). The reaction is typically carried out at room temperature.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, which may be a mixture of diastereomers, is purified by flash column chromatography on silica gel to isolate the oxetane adducts.

Expected Outcome:

The reaction is expected to yield the corresponding oxetane as a mixture of isomers. The regioselectivity and stereoselectivity of the reaction can be influenced by the nature of the carbonyl compound and the reaction conditions.

| Parameter | Expected Value |

| Yield | 40-70% |

| Product | Mixture of diastereomeric oxetanes |

| Spectroscopic Data | Characterized by ¹H NMR, ¹³C NMR, and MS |

Data Summary

The following table summarizes key physicochemical properties of 2-methoxy-2-butene.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [7] |

| Molecular Weight | 86.13 g/mol | [7] |

| CAS Number | 6380-95-6 | [7] |

| Boiling Point | 67.0 ± 9.0 °C (Predicted) | [8] |

| Density | 0.777 ± 0.06 g/cm³ (Predicted) | [8] |

| LogP | 1.55650 | [8] |

Conclusion

2-Methoxy-2-butene is a readily available and highly useful C5 building block for pharmaceutical synthesis. Its electron-rich double bond facilitates a range of important transformations, including the stereoselective introduction of chirality and the formation of heterocyclic ring systems. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile reagent in the synthesis of novel pharmaceutical agents. Further investigation into its application in the synthesis of complex natural products and APIs is warranted.

References

- 1. 2-Butene, 2-methoxy- | 6380-95-6 | Benchchem [benchchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 5. Paterno-Buechi Reaction [organic-chemistry.org]

- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Application Notes and Protocols: Oxidation of 2-Methoxy-2-Butene to Epoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates that are pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals. This document provides a detailed protocol for the oxidation of 2-methoxy-2-butene, an electron-rich enol ether, to its corresponding epoxide, 2,3-epoxy-2-methoxy-2-methylbutane. The primary oxidizing agent discussed is meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this type of transformation.[1][2][3] Due to the electron-donating nature of the methoxy group, 2-methoxy-2-butene is highly reactive towards electrophilic epoxidizing agents.[1]

The resulting epoxide is a valuable building block, and its synthesis requires careful control of reaction conditions to prevent acid-catalyzed ring-opening.[4] This protocol outlines the necessary steps for a successful epoxidation, work-up, and purification to obtain the desired product in good yield.

Data Presentation: Reaction Parameters for Alkene Epoxidation

The following table summarizes typical reaction conditions and yields for the epoxidation of various alkenes using m-CPBA, providing a comparative context for the protocol described herein.

| Alkene Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Methyl-2-butene | Ozone/O₂ | Gas Phase | 300 | 4.8 ms | 90.1 (selectivity) | [5] |

| Silyl Enol Ethers | m-CPBA | Dichloromethane | 0 | - | High | [1] |

| General Alkenes | m-CPBA | Nonaqueous | Room Temp | - | ~75 | [4] |

| Acid-Sensitive Alkenes | m-CPBA with 2,6-di-tert-butylpyridine | Dichloromethane | Room Temp | - | 84 | [6] |

Signaling Pathways and Logical Relationships

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" mechanism.[1][2] This pathway involves the syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the alkene.[2]

Caption: Mechanism of m-CPBA epoxidation.

Experimental Workflow

The overall experimental process for the synthesis and purification of 2,3-epoxy-2-methoxy-2-methylbutane is outlined below. The key stages involve the reaction setup, the epoxidation reaction itself, a careful work-up procedure to remove the acidic byproduct, and finally, purification of the target epoxide.

Caption: Experimental workflow for epoxide synthesis.

Experimental Protocols

Materials:

-

2-Methoxy-2-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-butene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) portion-wise over 10-15 minutes. The purity of the m-CPBA should be taken into account when calculating the mass to be added.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene.

-

Work-up:

-

Upon completion, cool the reaction mixture again to 0 °C to precipitate the m-chlorobenzoic acid byproduct.

-

Filter the mixture through a Büchner funnel to remove the precipitated acid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous sodium sulfite solution (to quench excess peroxide), cold saturated aqueous sodium bicarbonate solution (to remove remaining acidic impurities), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure 2,3-epoxy-2-methoxy-2-methylbutane.

-

Safety Precautions:

-

m-CPBA is a potentially explosive peroxide and should be handled with care. Avoid grinding and heating.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. What is the major product of the reaction of 2-methyl-2-butene wi... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,3-EPOXY-2-METHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 2-Methoxy-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the acid-catalyzed hydrolysis of the enol ether, 2-methoxy-2-butene. This reaction serves as a fundamental example of electrophilic addition to an electron-rich alkene and is a common transformation in organic synthesis, often employed for the deprotection of alcohols or the generation of ketones. Detailed methodologies for the reaction procedure, workup, and subsequent analysis of the products by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Additionally, this note includes a mechanistic overview and illustrative data presented in tabular and graphical formats to guide researchers in their laboratory practices.

Introduction

Enol ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, are versatile intermediates in organic synthesis. Their electron-rich nature makes them highly susceptible to electrophilic attack, particularly by protons. The acid-catalyzed hydrolysis of enol ethers is a facile and efficient method to generate the corresponding ketone or aldehyde and alcohol. In the case of 2-methoxy-2-butene, this reaction yields acetone and methanol.[1] This process is initiated by the protonation of the double bond, which is the rate-determining step, leading to the formation of a carbocation intermediate that is subsequently attacked by water.[2] Understanding the kinetics and optimizing the conditions for this reaction are crucial for its application in multi-step syntheses.

Reaction and Mechanism

The overall reaction for the acid-catalyzed hydrolysis of 2-methoxy-2-butene is as follows:

C₅H₁₀O + H₂O --(H⁺)--> C₃H₆O + CH₄O

The reaction proceeds through a well-established electrophilic addition mechanism. The key steps are:

-

Protonation of the alkene: The π electrons of the carbon-carbon double bond act as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This protonation occurs at the carbon atom that leads to the more stable carbocation.

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation intermediate.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final products, acetone and methanol.

Data Presentation

Table 1: Physical Properties of Reactant and Products

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2-Methoxy-2-butene | 2-methoxybut-2-ene | C₅H₁₀O | 86.13 | 71-72 |

| Acetone | Propan-2-one | C₃H₆O | 58.08 | 56 |

| Methanol | Methanol | CH₄O | 32.04 | 64.7 |

Note: Data compiled from PubChem and other chemical databases.[2][3]

Table 2: Illustrative Reaction Conditions and Product Yields

The following table presents hypothetical data to illustrate the effect of different acid catalysts on the reaction yield. This data is for illustrative purposes and actual results may vary.

| Entry | Acid Catalyst (0.1 M aq.) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Acetone Yield (%) |

| 1 | Hydrochloric Acid (HCl) | 25 | 30 | >99 | 98 |

| 2 | Sulfuric Acid (H₂SO₄) | 25 | 30 | >99 | 97 |

| 3 | Acetic Acid (CH₃COOH) | 25 | 120 | 85 | 82 |

| 4 | Hydrochloric Acid (HCl) | 0 | 60 | 95 | 93 |

Experimental Protocols

Materials and Equipment

-

2-Methoxy-2-butene (≥98% purity)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

NMR tubes and spectrometer

-

GC-MS system with a suitable capillary column

Experimental Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-butene (1.0 g, 11.6 mmol) in 10 mL of diethyl ether.

-

Initiation of Hydrolysis: While stirring at room temperature (25 °C), add 5 mL of 1 M aqueous hydrochloric acid to the flask.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent.[4][5][6][7] The starting material (enol ether) will have a higher Rf value than the product (acetone is volatile, so its spot may be faint). The reaction is typically complete within 30 minutes.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of deionized water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator at low pressure and a bath temperature of 30-40 °C. Caution: Acetone is volatile and may co-evaporate if the vacuum is too high or the temperature is excessive.

-

Product Analysis: The resulting mixture, containing primarily acetone and any unreacted starting material, can be analyzed by ¹H NMR, ¹³C NMR, and GC-MS. Methanol will primarily be in the aqueous layer but can be detected in the organic phase in small amounts.

Analytical Characterization

-

¹H NMR Spectroscopy:

-

2-Methoxy-2-butene: (CDCl₃, 400 MHz): δ 3.45 (s, 3H, -OCH₃), 1.75 (q, J=6.8 Hz, 2H, =CH-CH₂-), 1.55 (s, 3H, =C(OCH₃)-CH₃), 0.95 (t, J=6.8 Hz, 3H, -CH₂-CH₃).

-

Acetone: (CDCl₃, 400 MHz): δ 2.17 (s, 6H).

-

Methanol: (CDCl₃, 400 MHz): δ 3.49 (s, 3H), ~1.5 (br s, 1H, -OH).

-

-

¹³C NMR Spectroscopy:

-

2-Methoxy-2-butene: (CDCl₃, 100 MHz): δ 150.2 (=C-O), 95.8 (=CH-), 54.5 (-OCH₃), 22.1 (=C(OCH₃)-CH₃), 12.8 (-CH₂-), 11.5 (-CH₃).

-

Acetone: (CDCl₃, 100 MHz): δ 206.7 (C=O), 30.6 (CH₃).

-

Methanol: (CDCl₃, 100 MHz): δ 49.9 (CH₃).

-

-

GC-MS Analysis:

-

A gas chromatogram will show distinct peaks for diethyl ether (solvent), 2-methoxy-2-butene, acetone, and methanol.

-

Mass Spectrum of Acetone: The molecular ion peak (M⁺) is observed at m/z = 58. A prominent fragment is observed at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion.[8]

-

Mass Spectrum of Methanol: The molecular ion peak (M⁺) is at m/z = 32. The base peak is typically at m/z = 31, resulting from the loss of a hydrogen atom.[9]

-

Mandatory Visualization

Caption: Experimental workflow for the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Caption: Simplified signaling pathway of the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

References

- 1. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 2. 2-Methoxy-2-butene | C5H10O | CID 111206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methoxybut-2-ene [webbook.nist.gov]

- 4. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.whitman.edu [people.whitman.edu]

Application Notes and Protocols for the Asymmetric Hydroboration of 2-Methoxy-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the asymmetric hydroboration of 2-methoxy-2-butene. This reaction is a powerful tool for the stereoselective synthesis of chiral alcohols, which are valuable building blocks in pharmaceutical and organic synthesis. The protocol focuses on the use of (-)-diisopinocampheylborane as the chiral hydroborating agent, which affords high enantioselectivity.

Introduction